molecular formula C18H16ClN3O2 B5607699 ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate

ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate

Cat. No. B5607699
M. Wt: 341.8 g/mol
InChI Key: OVKMVKYKSDACOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multi-step chemical reactions, starting from readily available precursors. For example, the synthesis of ethyl 1-amino-3-cyclohexyl-3,4-dihydronaphthalene-2-carboxylate, a compound with a somewhat related structure, involves the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid (Grigoryan, 2018).

Molecular Structure Analysis

X-ray crystallography is a common method used to determine the accurate molecular structure of compounds like ethyl 4-[(3-chloro-4-methylphenyl)amino]-2-quinazolinecarboxylate. For instance, the crystal structure of a similar compound, ethyl 3-(4-chlorobenzoyl)pyrrolo[1,2-c]quinazoline-1-carboxylate, was determined, providing insights into its tricyclic system (Caira, Georgescu, Georgescu, & Dumitrascu, 2009).

Mechanism of Action

The mechanism of action of this compound is not known without additional context. If it’s a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

Without specific information on this compound, it’s difficult to provide accurate safety and hazard information. Generally, handling of chemical compounds should always be done with appropriate safety measures, including the use of personal protective equipment and working in a well-ventilated area .

Future Directions

The future research directions for this compound would depend on its intended application. If it’s a potential drug, further studies could involve in-depth biological testing, including in vitro and in vivo studies, to evaluate its efficacy and safety .

properties

IUPAC Name

ethyl 4-(3-chloro-4-methylanilino)quinazoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O2/c1-3-24-18(23)17-21-15-7-5-4-6-13(15)16(22-17)20-12-9-8-11(2)14(19)10-12/h4-10H,3H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVKMVKYKSDACOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)NC3=CC(=C(C=C3)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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